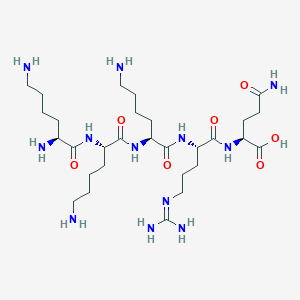

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- ist eine Peptidverbindung, die aus den Aminosäuren L-Glutamin, L-Lysin und L-Arginin besteht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Aminosäuren werden mit Reagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat) oder DIC (N,N’-Diisopropylcarbodiimid) aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird mit einer Spaltungslösung, die oft TFA (Trifluoressigsäure) enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- kann mit automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen automatisieren den SPPS-Prozess und ermöglichen die effiziente Produktion großer Mengen an Peptiden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch das Peptid in seine konstituierenden Aminosäuren zerfällt.

Oxidation: Die Aminosäurereste, insbesondere L-Lysin und L-Arginin, können Oxidationsreaktionen eingehen.

Substitution: Funktionelle Gruppen an den Aminosäuren können unter bestimmten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure Hydrolyse mit HCl oder basische Hydrolyse mit NaOH.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind die einzelnen Aminosäuren (L-Glutamin, L-Lysin, L-Arginin) und ihre oxidierten oder substituierten Derivate.

Wissenschaftliche Forschungsanwendungen

L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird als Modellpeptid verwendet, um die Proteinfaltung und -interaktionen zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Aminosäurezusammensetzung, die für verschiedene physiologische Prozesse unerlässlich ist.

Industrie: Wird bei der Herstellung von Spezialpeptiden für Forschung und Entwicklung in Pharma und Biotechnologie eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- beinhaltet seine Interaktion mit zellulären Rezeptoren und Enzymen. Das Peptid kann von Proteasen erkannt werden, die es in seine konstituierenden Aminosäuren spalten. Diese Aminosäuren nehmen dann an verschiedenen Stoffwechselwegen teil und tragen zur Proteinsynthese, Immunfunktion und Zellreparatur bei.

Wirkmechanismus

The mechanism of action of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- involves its interaction with cellular receptors and enzymes. The peptide can be recognized by proteases, which cleave it into its constituent amino acids. These amino acids then participate in various metabolic pathways, contributing to protein synthesis, immune function, and cellular repair.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Glutamin: Ein weiteres Dipeptid mit Anwendungen in den Bereichen Medizin und Ernährung.

L-Glutamin, L-Lysyl-: Ein einfacheres Peptid mit weniger Lysinresten.

Einzigartigkeit

L-Glutamin, L-Lysyl-L-Lysyl-L-Lysyl-L-Arginyl- ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die im Vergleich zu anderen Peptiden möglicherweise unterschiedliche biochemische Eigenschaften und potenzielle therapeutische Vorteile verleiht.

Eigenschaften

CAS-Nummer |

290821-50-0 |

|---|---|

Molekularformel |

C29H58N12O7 |

Molekulargewicht |

686.8 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H58N12O7/c30-14-4-1-8-18(33)24(43)38-19(9-2-5-15-31)25(44)39-20(10-3-6-16-32)26(45)40-21(11-7-17-37-29(35)36)27(46)41-22(28(47)48)12-13-23(34)42/h18-22H,1-17,30-33H2,(H2,34,42)(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)(H4,35,36,37)/t18-,19-,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

LDXBJWKAGYWUHW-YFNVTMOMSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Kanonische SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)

![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)